(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide
Description
Properties
IUPAC Name |
(E)-N-methyl-4-[[2-(3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-16-13(19)7-4-8-17-14(20)9-18-11-5-2-3-6-12(11)22-10-15(18)21/h2-7H,8-10H2,1H3,(H,16,19)(H,17,20)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVGABGYFOSWIK-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)CN1C(=O)COC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)CN1C(=O)COC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide is a compound that belongs to the class of benzoxazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a benzoxazine core, which is known for its significant pharmacological potential.
1. Anti-Cancer Activity
Recent studies have highlighted the potential of benzoxazine derivatives in cancer treatment. For instance, compounds with similar structural motifs have been shown to exhibit cytotoxicity against various cancer cell lines. In particular:
- Cytotoxic Effects : A study demonstrated that benzoxazine derivatives could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor progression and inflammation .
- Cell Line Studies : Specific tests on solid tumor cell lines indicated that compounds similar to (E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide showed varying degrees of cytotoxicity, suggesting a structure-activity relationship (SAR) that merits further exploration .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 15 | Induction of apoptosis |
| THP-1 | 20 | Cytokine modulation |
| OCI-AML3 | 25 | Cell cycle arrest |
2. Anti-Inflammatory Activity
Benzoxazine derivatives have also been recognized for their anti-inflammatory properties:
- Cytokine Release : Research indicates that these compounds can significantly reduce the release of pro-inflammatory cytokines in macrophage models, thus providing a therapeutic avenue for inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial potential of (E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide has been investigated with promising results:
- Bacterial Inhibition : Studies have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest moderate antibacterial efficacy .
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 128 | Weak |
Case Study 1: Cytotoxicity in AML Cells
A specific study focused on acute myeloid leukemia (AML) cells demonstrated that a compound structurally related to (E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide induced differentiation in AML cell lines. This was assessed through the upregulation of CD11b expression and morphological changes indicative of differentiation .
Case Study 2: Anti-inflammatory Response in Animal Models
In vivo studies using animal models showed that administration of benzoxazine derivatives resulted in a significant reduction in inflammation markers following induced inflammatory responses. The results indicated a potential for these compounds in treating chronic inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of benzo[b][1,4]oxazine compounds exhibit significant activity against viral targets, including HIV-1. For instance, a study demonstrated that certain benzo[b][1,4]oxazine derivatives showed promising results in inhibiting the HIV-1 CA protein, which is crucial for the virus's lifecycle .
2. Anticancer Properties
The compound’s structure suggests potential anticancer properties. A series of synthesized derivatives were tested for cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited low micromolar EC50 values, suggesting effective inhibition of cancer cell proliferation. For example:
| Compound | EC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| 11a | 0.37±0.12 | >35.42 | >95.22 |
| 11b | 1.06±0.26 | 25.74±2.23 | 24.20 |
| 11c | 0.45±0.15 | >34.33 | >76.96 |
This table summarizes the efficacy of selected compounds derived from the base structure, showcasing their selectivity index (SI), which indicates a favorable therapeutic window .
3. Neurological Applications
The compound's structural features suggest it could interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Preliminary studies have investigated its effects on neuronal cell lines, showing promise in modulating neuroprotective pathways.
Case Studies
Case Study 1: HIV-1 Inhibition
In a study published in Nature Communications, researchers synthesized a series of benzo[b][1,4]oxazine derivatives and evaluated their antiviral activity against HIV-1 . The results indicated that compounds with specific substitutions on the oxazine ring exhibited enhanced potency compared to others.
Case Study 2: Anticancer Activity
A group of researchers conducted a comparative analysis of various benzo[b][1,4]oxazine derivatives against multiple cancer cell lines, including breast and lung cancer models . The study revealed that certain modifications to the acetamido group significantly increased cytotoxicity, leading to further investigations into their mechanisms of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups : Chloro substituents (e.g., 6-chloro in ) increase electrophilicity and may enhance binding to nucleophilic targets.
- Linker Flexibility : Propionyl (compound 17) and acetic acid (compound 18) side chains offer greater conformational flexibility compared to the rigid enamide in the target compound.
- Core Modifications : Replacing benzooxazin with pyridooxazin (compound 5g) introduces nitrogen into the aromatic system, altering electronic properties and solubility .
Anticancer Activity
- Compound 5g (Pyridooxazin derivative) : Demonstrated IC₅₀ = 2.1 µM against HepG2 cells via NF-κB pathway inhibition .
- Compound 29c (Piperazine-linked acetamide): Showed moderate growth inhibition (IC₅₀ = 8.3 µM) in hepatocellular carcinoma models, attributed to thiazolyl group interactions .
Antimicrobial Activity
- Nitro-Substituted Benzoxazinonylacetohydrazides: Derivatives with nitro groups at the 3-position of the benzaldehyde ring exhibited MIC = 12.5 µg/mL against Staphylococcus aureus, outperforming unsubstituted analogs .
Comparison with Target Compound : The rigid enamide in the target compound may improve target selectivity (e.g., kinase inhibition) compared to flexible analogs like 29c. However, the absence of electron-withdrawing groups (e.g., nitro or chloro) could reduce potency relative to compound 5g or .
Q & A
Basic: How can reaction conditions be optimized for synthesizing (E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide?
Methodological Answer:
Optimization involves adjusting catalysts, solvents, and reaction duration. For example, TBHP (tert-butyl hydroperoxide) in methanol under reflux (2 hours) efficiently mediates cyclization and amidation steps, as shown in analogous benzoxazinone syntheses . Key parameters include:
- Catalyst Loading : 1.5–2.0 equivalents of TBHP to substrate.
- Temperature : Reflux conditions (~65°C for methanol) balance reactivity and side-product suppression.
- Purification : Column chromatography (hexane/EtOAc gradient) resolves polar byproducts .
Basic: What spectroscopic methods are critical for confirming the compound’s stereochemistry and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify E-configuration via coupling constants (e.g., ~15–16 Hz for enamide double bonds) and confirm acetamido/oxazinone linkages .
- IR Spectroscopy : Stretching frequencies (e.g., 1680–1720 cm for carbonyl groups) validate amide/oxazinone moieties .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for structurally similar 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide derivatives .
Advanced: How can computational modeling aid in predicting biological interactions of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., enzymes with oxazinone-binding pockets). Validate with experimental IC values from analogous compounds .
- QSAR Analysis : Correlate substituent effects (e.g., methyl groups on the enamide chain) with bioactivity using descriptors like logP and polar surface area .
Advanced: What strategies address low yields in amide coupling steps during synthesis?
Methodological Answer:
- Coupling Reagents : Replace traditional methods with HATU or DCC/DMAP for higher efficiency in anhydrous DMF .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining yields >85% .
- Workup Optimization : Precipitate crude products with ice-cold water to remove unreacted aniline derivatives before chromatography .
Basic: How should researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC, focusing on hydrolysis of the enamide or oxazinone moieties .
- Plasma Stability Tests : Use human plasma to assess esterase-mediated breakdown. Quench with acetonitrile and analyze by LC-MS .
Advanced: How can structural analogs guide SAR (Structure-Activity Relationship) studies?
Methodological Answer:
- Bioisosteric Replacements : Substitute the oxazinone ring with benzothiazinone (improves metabolic stability) or pyrimidine (enhances target affinity) .
- Functional Group Modifications : Compare anti-inflammatory activity of acetamido vs. sulfonamide derivatives, as seen in N-(2,5-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide analogs .
Basic: What chromatographic techniques resolve stereoisomeric impurities?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate E/Z enamide isomers .
- Normal-Phase Chromatography : Silica gel (60–120 mesh) with EtOAc/hexane gradients removes non-polar byproducts .
Advanced: How can mechanistic studies clarify cyclization steps in the synthesis?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare for proton abstraction during oxazinone ring closure to identify rate-limiting steps .
- Trapping Intermediates : Use in-situ IR or NMR to detect enol intermediates in TBHP-mediated cyclizations .
Basic: What in vitro models are suitable for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test against COX-2 or LOX enzymes (relevant to anti-inflammatory activity) using fluorogenic substrates .
- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7) to assess cytotoxicity via MTT assays, referencing benzoxazinone derivatives with IC <10 µM .
Advanced: How do researchers reconcile conflicting yield data in published syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst ratios) to identify critical factors. For example, yields for benzothiazinones range from 37% to 70% depending on substituent electronic effects .
- Reproducibility Checks : Replicate protocols using anhydrous solvents and inert atmospheres to minimize moisture-sensitive side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
